Cas no 1798794-49-6 (rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid)
![rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1798794-49-6x500.png)
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid
- SCHEMBL16794418
- EN300-27783557
- 1798794-49-6
-
- インチ: 1S/C14H24N2O4/c1-14(2,3)20-13(19)16-7-6-15-8-10(12(17)18)4-5-11(15)9-16/h10-11H,4-9H2,1-3H3,(H,17,18)/t10-,11-/m1/s1
- InChIKey: NVEMTTUHZVHPAP-GHMZBOCLSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCN2C[C@H](C(=O)O)CC[C@@H]2C1)=O
計算された属性
- せいみつぶんしりょう: 284.17360725g/mol
- どういたいしつりょう: 284.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 391
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): -1.3
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783557-0.05g |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
1798794-49-6 | 95.0% | 0.05g |
$2009.0 | 2025-03-19 | |
Enamine | EN300-27783557-0.25g |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
1798794-49-6 | 95.0% | 0.25g |
$2200.0 | 2025-03-19 | |
Enamine | EN300-27783557-0.5g |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
1798794-49-6 | 95.0% | 0.5g |
$2296.0 | 2025-03-19 | |
Enamine | EN300-27783557-2.5g |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
1798794-49-6 | 95.0% | 2.5g |
$4687.0 | 2025-03-19 | |
Enamine | EN300-27783557-10g |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
1798794-49-6 | 10g |
$10285.0 | 2023-09-09 | ||
Enamine | EN300-27783557-5.0g |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
1798794-49-6 | 95.0% | 5.0g |
$6937.0 | 2025-03-19 | |
Enamine | EN300-27783557-1.0g |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
1798794-49-6 | 95.0% | 1.0g |
$2391.0 | 2025-03-19 | |
Enamine | EN300-27783557-1g |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
1798794-49-6 | 1g |
$2391.0 | 2023-09-09 | ||
Enamine | EN300-27783557-5g |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
1798794-49-6 | 5g |
$6937.0 | 2023-09-09 | ||
Enamine | EN300-27783557-0.1g |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid |
1798794-49-6 | 95.0% | 0.1g |
$2104.0 | 2025-03-19 |
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid 関連文献
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acidに関する追加情報
Comprehensive Overview of rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid (CAS No. 1798794-49-6)
The compound rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid (CAS No. 1798794-49-6) is a structurally complex molecule with significant potential in pharmaceutical and chemical research. Its unique octahydro-1H-pyrido[1,2-a]pyrazine core, combined with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, makes it a versatile intermediate for drug discovery and organic synthesis. Researchers are increasingly interested in this compound due to its potential applications in the development of novel therapeutics, particularly in the fields of central nervous system (CNS) disorders and peptide mimetics.
One of the key features of rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid is its stereochemistry, which plays a critical role in its biological activity. The 7R,9aR configuration ensures specific interactions with target proteins, making it a valuable scaffold for designing enantioselective inhibitors or modulators. This aligns with the growing trend in precision medicine, where researchers focus on chiral molecules to reduce off-target effects and improve drug efficacy. The Boc group further enhances its utility by providing stability during synthetic transformations, a feature highly sought after in combinatorial chemistry and high-throughput screening.
In recent years, the demand for rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid has surged due to its relevance in peptide-based drug design. Peptides and their analogs are gaining traction as therapeutic agents, especially for targets traditionally considered "undruggable." The compound's carboxylic acid moiety allows for easy conjugation with amines or other nucleophiles, enabling the creation of hybrid molecules with enhanced pharmacokinetic properties. This is particularly relevant in the context of bioconjugation and prodrug development, two areas that dominate current pharmaceutical innovation.
From a synthetic chemistry perspective, rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid offers a robust platform for structure-activity relationship (SAR) studies. Its modular design allows for systematic modifications, which is crucial for optimizing drug candidates. The compound's compatibility with solid-phase peptide synthesis (SPPS) and microwave-assisted reactions further broadens its applicability, addressing the need for faster and more efficient synthetic methodologies in modern labs.
Environmental and regulatory considerations also highlight the importance of compounds like rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid. With increasing emphasis on green chemistry, researchers are exploring its use in catalytic asymmetric synthesis to minimize waste and improve atom economy. Additionally, its stability under physiological conditions makes it a candidate for sustainable pharmaceutical manufacturing, a topic gaining momentum in industry discussions.
In summary, rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid (CAS No. 1798794-49-6) represents a multifaceted tool for researchers tackling challenges in drug discovery, peptide engineering, and synthetic methodology. Its structural complexity, combined with practical synthetic advantages, positions it as a compound of enduring interest in both academic and industrial settings.
1798794-49-6 (rac-(7R,9aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid) 関連製品
- 1806353-03-6(2',3'-Dichloro-5'-(difluoromethoxy)propiophenone)
- 1248371-52-9((3-(hydroxymethyl)pyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone)
- 4512-51-0(2-Methyl-2-(trifluoroacetamido)butanoic acid)
- 956576-72-0(6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline)
- 1803581-77-2(1-{3-[(2-chlorophenyl)methoxy]phenyl}piperazine dihydrochloride)
- 1534808-01-9(tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate)
- 79328-85-1(Benzyl pyridine-1(2H)-carboxylate)
- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)
- 325978-85-6(N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)
- 2549031-94-7(4-{2-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one)




